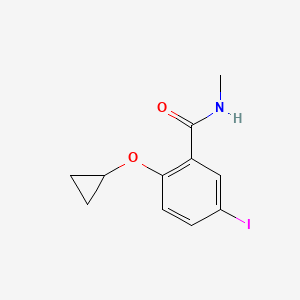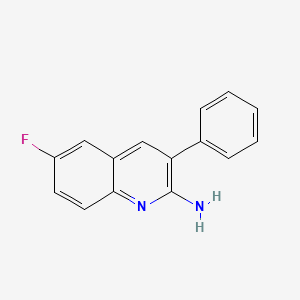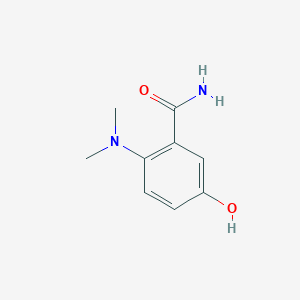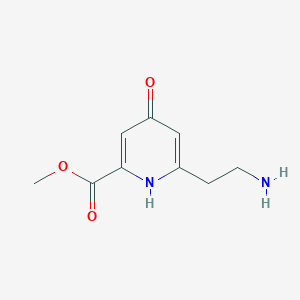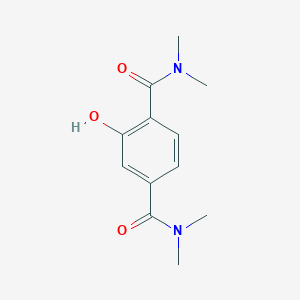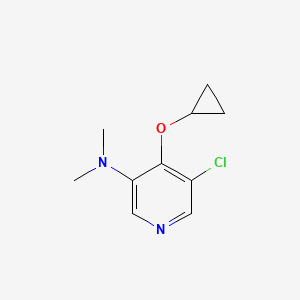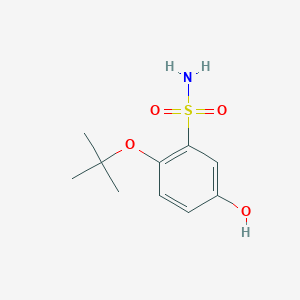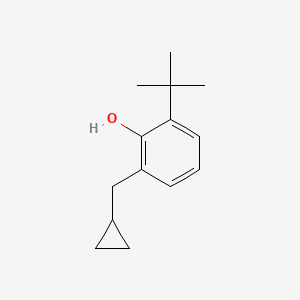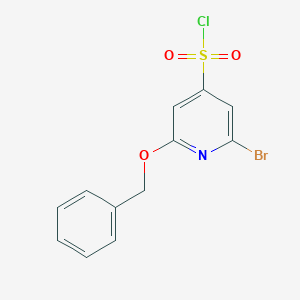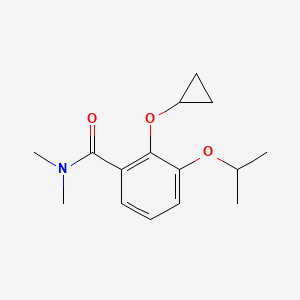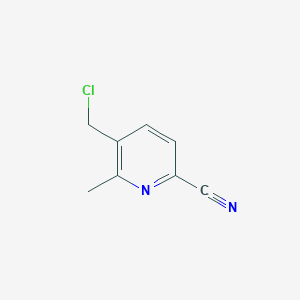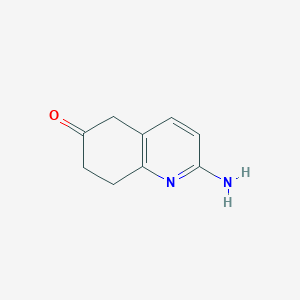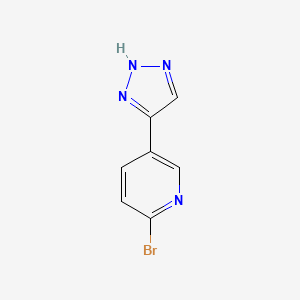
2-Bromo-5-(1H-1,2,3-triazol-4-YL)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-5-(1H-1,2,3-triazol-4-YL)pyridine: is a heterocyclic compound that features a bromine atom and a triazole ring attached to a pyridine ring.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-(1H-1,2,3-triazol-4-YL)pyridine typically involves a multi-step processThis reaction involves the cycloaddition of an azide with an alkyne to form the 1,2,3-triazole ring . The reaction conditions often include the use of a copper(I) catalyst, such as copper sulfate, in the presence of a reducing agent like sodium ascorbate.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing purification techniques such as crystallization or chromatography to obtain the desired product .
化学反応の分析
Types of Reactions: 2-Bromo-5-(1H-1,2,3-triazol-4-YL)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Cycloaddition Reactions: The triazole ring can participate in cycloaddition reactions with other unsaturated compounds.
Coordination Reactions: The nitrogen atoms in the triazole and pyridine rings can coordinate with metal ions to form metal complexes.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Reaction conditions may involve the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF).
Cycloaddition Reactions: Reagents include azides and alkynes, with copper(I) catalysts and reducing agents.
Coordination Reactions: Metal salts, such as copper(II) sulfate or palladium(II) acetate, are used in the presence of suitable ligands.
Major Products:
Substitution Reactions: Products include substituted pyridine derivatives.
Cycloaddition Reactions: Products include triazole-containing heterocycles.
Coordination Reactions:
科学的研究の応用
Chemistry: 2-Bromo-5-(1H-1,2,3-triazol-4-YL)pyridine is used as a building block in the synthesis of more complex organic molecules. Its ability to form stable metal complexes makes it valuable in coordination chemistry and catalysis .
Biology: The triazole ring in this compound exhibits biological activity, including antimicrobial and antiviral properties. It is used in the design of new pharmaceuticals and bioactive molecules .
Medicine: Research into the medicinal applications of this compound includes its potential use as an antiviral and anticancer agent. Its ability to interact with biological targets makes it a promising candidate for drug development .
Industry: In the industrial sector, this compound is used in the development of new materials, such as polymers and dendrimers, due to its ability to form stable and versatile structures .
作用機序
The mechanism of action of 2-Bromo-5-(1H-1,2,3-triazol-4-YL)pyridine involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, forming coordination complexes that can act as catalysts in various chemical reactions. Additionally, the compound’s ability to undergo substitution and cycloaddition reactions allows it to interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes .
類似化合物との比較
2,6-Bis(1H-1,2,3-triazol-4-YL)pyridine: This compound features two triazole rings attached to a pyridine ring and is used in coordination chemistry and materials science.
2-Bromo-3-(1H-1,2,3-triazol-4-YL)pyridine: Similar to the target compound but with the triazole ring in a different position, affecting its reactivity and applications.
Uniqueness: 2-Bromo-5-(1H-1,2,3-triazol-4-YL)pyridine is unique due to the specific positioning of the bromine atom and the triazole ring, which influences its chemical reactivity and coordination properties. This makes it particularly valuable in the synthesis of complex organic molecules and metal complexes .
特性
分子式 |
C7H5BrN4 |
|---|---|
分子量 |
225.05 g/mol |
IUPAC名 |
2-bromo-5-(2H-triazol-4-yl)pyridine |
InChI |
InChI=1S/C7H5BrN4/c8-7-2-1-5(3-9-7)6-4-10-12-11-6/h1-4H,(H,10,11,12) |
InChIキー |
WMMRNYFCZLWMLI-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC=C1C2=NNN=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



